5'-butyl-1-(2-chlorobenzyl)-3'-ethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-3’-ETHYL-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5’-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-3’-ETHYL-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE involves multiple steps. The synthetic route typically starts with the preparation of the indole moiety, followed by the introduction of the spirocyclic structure. Common reagents used in the synthesis include various chlorinated and butylated compounds, as well as catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly on the indole ring, using reagents like halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-3’-ETHYL-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, 5’-BUTYL-1-[(2-CHLOROPHENYL)METHYL]-3’-ETHYL-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is unique due to its spirocyclic structure and specific substituents. Similar compounds include other indole derivatives with different substituents or ring structures. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C26H28ClN3O3 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
5-butyl-1'-[(2-chlorophenyl)methyl]-1-ethylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C26H28ClN3O3/c1-3-5-14-29-23(31)21-19(4-2)28-26(22(21)24(29)32)17-11-7-9-13-20(17)30(25(26)33)15-16-10-6-8-12-18(16)27/h6-13,19,21-22,28H,3-5,14-15H2,1-2H3 |
InChI Key |
VAEARAFEYFYBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)CC |
Origin of Product |
United States |
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